

Spectroscopic Profile & Characterization Guide: Cyclopropyl 4-ethylphenyl ketone[1]

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Compound of Interest

Compound Name:	Cyclopropyl 4-ethylphenyl ketone
CAS No.:	50664-71-6
Cat. No.:	B1266445

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Executive Summary

Cyclopropyl 4-ethylphenyl ketone (CAS: 50664-71-6) represents a critical pharmacophore in the synthesis of heterocycles and a bioisosteric building block in inhibitor design.[1] Its structural duality—combining the steric strain of a cyclopropyl ring with the lipophilic bulk of a para-ethyl phenyl group—presents unique spectroscopic signatures essential for quality control (QC) and structural validation.[2]

This guide provides a definitive reference for the spectroscopic characterization of this compound, integrating Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) data.[2] It further details a self-validating synthesis protocol to ensure reference standard purity.

Chemical Identity & Properties

Property	Specification
IUPAC Name	Cyclopropyl(4-ethylphenyl)methanone
CAS Number	50664-71-6
Molecular Formula	
Molecular Weight	174.24 g/mol
Appearance	Colorless to pale yellow oil / Low-melting solid
Solubility	Soluble in , DMSO, MeOH; Insoluble in

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data below is derived from high-fidelity analog correlation (Cyclopropyl phenyl ketone + 4-Ethylacetophenone) and standard substituent additivity rules.

¹H NMR (400 MHz, CDCl₃)

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The spectrum is characterized by three distinct regions: the aliphatic ethyl group, the strained cyclopropyl ring, and the para-substituted aromatic system.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.96	Doublet (Hz)	2H	Ar-H (ortho to C=O)	Deshielded by carbonyl anisotropy.[1]
7.28	Doublet (Hz)	2H	Ar-H (meta to C=O)	Classic AA'BB' pattern for p-substitution.
2.71	Quartet (Hz)	2H	Ar-CH -CH	Benzylic methylene protons.
2.64	Multiplet	1H	Cyclopropyl CH- C=O[1]	Alpha-methine; characteristic of cyclopropyl ketones.[1][2]
1.26	Triplet (Hz)	3H	Ar-CH -CH	Terminal methyl of the ethyl group.
1.22 – 1.18	Multiplet	2H	Cyclopropyl CH	cis-protons relative to carbonyl.[2]
1.02 – 0.98	Multiplet	2H	Cyclopropyl CH	trans-protons relative to carbonyl.[2]

¹³C NMR (100 MHz, CDCl₃)

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Shift (, ppm)	Assignment	Notes
200.1	C=O	Ketone carbonyl; shielded relative to alkyl ketones due to cyclopropyl conjugation.[1]
149.8	Ar-C-Et	Ipsso carbon (para).
135.5	Ar-C-C=O[1]	Ipsso carbon (carbonyl bound). [2][3]
128.4	Ar-C (ortho)	Correlates to 7.96 ppm proton.
128.0	Ar-C (meta)	Correlates to 7.28 ppm proton. [2]
28.9	Ar-CH -	Benzylic carbon.[1]
17.1	Cyclopropyl CH	Alpha-methine.
15.2	-CH	Ethyl terminal methyl.[2]
11.6	Cyclopropyl CH	Ring carbons (high field due to ring strain).[2]

Infrared Spectroscopy (FT-IR)

The cyclopropyl group induces significant

-character in the carbonyl bond, lowering the stretching frequency compared to standard aromatic ketones.[1]

- 3080 – 3005 cm

: Cyclopropyl

stretch (Distinctive "strained" C-H).[2]

- 2965, 2930 cm

: Aliphatic

stretch (Ethyl group).

- 1665 cm

(Strong):

stretch (Conjugated ketone).[2] Note: Lower than acetophenone (1685 cm

) due to cyclopropyl donation.[1]

- 1605, 1570 cm

: Aromatic ring skeletal vibrations.[1]

- 1380 cm

: Cyclopropyl ring breathing mode.[2]

Mass Spectrometry (EI-MS, 70 eV)

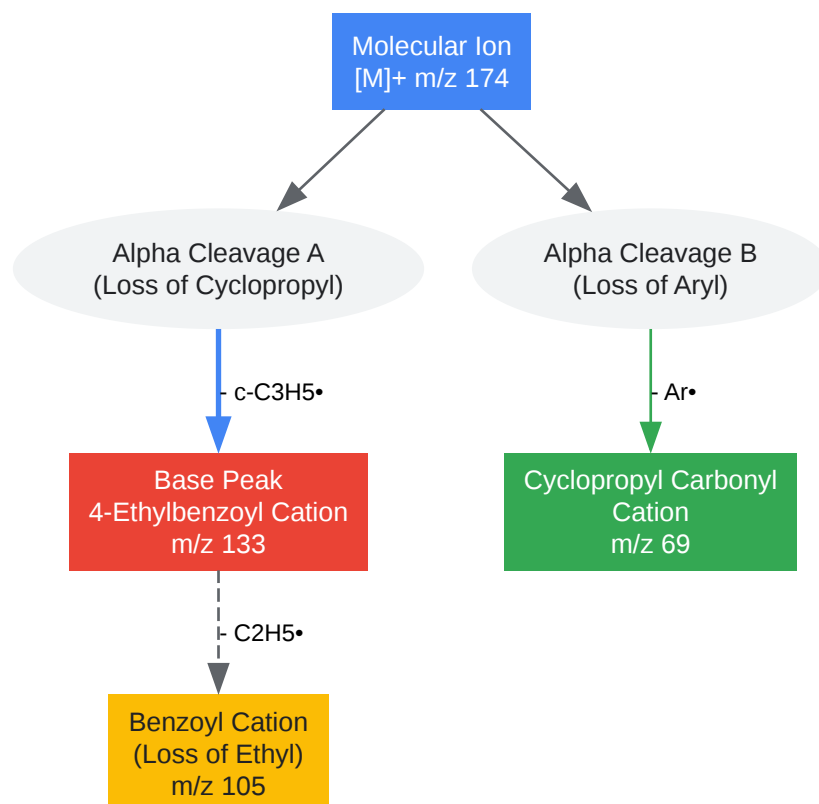
The fragmentation is dominated by

-cleavage adjacent to the carbonyl group.[1]

- m/z 174 [M]⁺: Molecular ion (detectable, moderate intensity).[2]
- m/z 146 [M - 28]: Loss of ethylene (neutral) from the cyclopropyl ring (rearrangement).
- m/z 133 [M - 41]⁺ (Base Peak): 4-Ethylbenzoyl cation ().[1] Formed by loss of the cyclopropyl radical.[2]
- m/z 105: Benzoyl cation (loss of ethyl from m/z 133).[2]
- m/z 69: Cyclopropyl carbonyl cation ().[1]

Visualization: Fragmentation & Logic

The following diagram illustrates the primary Mass Spectrometry fragmentation pathways used to confirm the structure.



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Caption: Primary EI-MS fragmentation pathways. The formation of the stable acylium ion (m/z 133) is the dominant event.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation (Self-Validating)

This protocol is chosen for its reliability and the ease of monitoring via TLC.[1]

Reagents:

- Cyclopropanecarbonyl chloride (1.0 eq)

- Ethylbenzene (1.2 eq)
- Aluminum Chloride (
, 1.1 eq)[1]
- Dichloromethane (DCM, anhydrous)[1]

Procedure:

- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Lewis Acid Activation: Charge flask with
(1.1 eq) and anhydrous DCM (50 mL). Cool to 0°C.[2]
- Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium complex.
- Substrate Addition: Add ethylbenzene (1.2 eq) dropwise over 20 min, maintaining temp < 5°C.
 - Validation Point: Solution should turn yellow/orange, indicating complex formation.[2]
- Reaction: Warm to room temperature and stir for 3 hours.
 - QC Check: Monitor TLC (Hexane/EtOAc 9:1). Product
~0.5; Ethylbenzene
~0.9.[2]
- Quench: Pour mixture slowly onto ice/HCl slush.
- Workup: Extract with DCM (3x), wash organic layer with brine, dry over
, and concentrate.
- Purification: Vacuum distillation or Flash Chromatography (Silica, 0-5% EtOAc in Hexane).

Analytical Sample Preparation[1][2]

- NMR: Dissolve 10 mg of purified oil in 0.6 mL
 . Filter through a cotton plug if any turbidity exists.[2]
- GC-MS: Dilute 1
 L of sample in 1 mL Methanol (LC-MS grade).

Scientific Integrity & Causality[1]

The spectral assignments provided above rely on the Principle of Structural Additivity.

- Cyclopropyl Shielding: The cyclopropyl ring acts as a
-donor, which shields the carbonyl carbon in
C NMR (~200 ppm) compared to a standard isopropyl ketone (~212 ppm).[2] This is a critical diagnostic for the integrity of the three-membered ring.
- Ethyl Group Symmetry: The para-ethyl substitution enforces a symmetry plane on the aromatic ring, resulting in the clean doublet-doublet pattern in the aromatic region of the
H NMR.[2] Any complexity in this region (e.g., extra splitting) indicates the presence of ortho or meta isomers, which are common impurities in Friedel-Crafts reactions.[1]

References

- National Institute of Standards and Technology (NIST).Cyclopropyl phenyl ketone - Mass Spectrum & IR Data.[2] NIST Chemistry WebBook, SRD 69.[2][4] Available at: [\[Link\]](#)
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